molecular formula C14H22O2 B8707042 EINECS 264-866-3 CAS No. 64394-28-1

EINECS 264-866-3

Cat. No.: B8707042
CAS No.: 64394-28-1
M. Wt: 222.32 g/mol
InChI Key: ZIUGINIKYGIHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Initial Discovery of the Benzocyclobutapyranone Skeletal Motif

The historical development of the benzocyclobutapyranone skeletal motif is intrinsically linked to advancements in the synthesis and understanding of cyclobutane (B1203170) derivatives and fused ring systems. Early investigations into cyclobutane chemistry, notably the [2+2] photocycloaddition reactions, laid foundational groundwork for accessing such strained four-membered rings. These reactions, often involving two olefins, facilitate the formation of a central cyclobutane ring, a key structural element in benzocyclobutapyranones.

A significant contribution to the understanding and characterization of benzocyclobutapyranone derivatives emerged in 1988 with studies focusing on their X-ray crystal structures. This research provided crucial insights into the precise three-dimensional arrangements of these complex molecules, including benzocyclobutapyranone derivatives, thereby advancing the structural elucidation of this motif. The ability to precisely determine the solid-state structure through X-ray crystallography has been instrumental in validating synthetic pathways and understanding the conformational preferences of these intricate ring systems.

Significance of Bridged Heterocyclic Systems in Organic Chemistry

Bridged heterocyclic systems, such as the benzocyclobutapyranone core found in Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one, hold considerable significance in organic chemistry due to their distinctive structural features and the unique chemical properties they impart. These systems are characterized by two or more rings sharing two non-adjacent atoms, creating a "bridge". This arrangement leads to a rigid, three-dimensional configuration that can significantly influence molecular properties nih.gov.

The inherent rigidity and defined three-dimensional geometry of bridged heterocycles contribute to their importance in various chemical applications. For instance, in the context of molecular design, the constrained nature of these scaffolds can pre-organize functional groups in specific orientations, which is crucial for selective chemical transformations and interactions nih.gov. The study of distorted amides, including bridged lactams, has revealed differences in reactivity and spectroscopic properties compared to their planar counterparts, underscoring the impact of bridging on fundamental chemical characteristics. The synthesis of bridgehead nitrogen heterocycles, a subset of bridged heterocyclic systems, has seen significant advancements, often employing transition metal-catalyzed C–H bond activation and functionalization, highlighting their synthetic utility.

Overview of Research Trajectories for Octahydro-7,7,8a-trimethyl-2H-benzonih.govcyclobuta[1,2-b]pyran-5(8H)-one

Research trajectories concerning Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one and related benzocyclobutapyranone structures primarily revolve around their synthesis, detailed spectroscopic characterization, and theoretical investigations into their electronic and structural properties.

Evolution of Synthetic Strategies

The synthesis of complex polycyclic systems like benzocyclobutapyranones often involves multi-step approaches, building upon established methodologies for ring formation. A key method for constructing the cyclobutane ring, which is central to the benzocyclobutapyranone motif, is the [2+2] photocycloaddition reaction. This photochemical reaction allows for the formation of cyclobutane rings from two olefinic precursors. For example, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation has been shown to yield cyclobutane-1,3-dicarboxylate derivatives, demonstrating the utility of photoinduced methods in forming such ring systems.

Advanced Spectroscopic Characterization Techniques

The precise characterization of Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one and related compounds relies heavily on a suite of advanced spectroscopic techniques. These methods provide comprehensive data on molecular structure, purity, and conformational aspects.

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are indispensable for elucidating the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule. For instance, the characterization of cyclobutane-containing dimers has been achieved using NMR data.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by detecting characteristic vibrational frequencies. This is particularly useful for identifying carbonyl groups (like the ketone in the target compound) and other structural features.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and formula of the compound, as well as to provide insights into its fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While less common for saturated systems, UV-Vis can be used to detect conjugated systems or chromophores within the molecule.

X-ray Crystallography: As noted in the historical context, X-ray crystal structures have been pivotal in providing definitive three-dimensional structural information for benzocyclobutapyranone derivatives.

These techniques, often used in combination, provide a robust framework for confirming the successful synthesis and structural integrity of complex bridged heterocyclic compounds.

Theoretical and Computational Investigations

Theoretical and computational investigations play a crucial role in complementing experimental studies of Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one and similar structures. These methods offer insights into electronic properties, reaction mechanisms, and conformational preferences that may be difficult to ascertain solely through experimental means.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometry, electronic structure, and energetic properties of organic molecules. This includes determining optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. DFT can also be applied to study reaction mechanisms and transition states, providing a deeper understanding of synthetic pathways.

Molecular Modeling and Dynamics: Computational tools are employed for energy minimization and conformational analysis, helping to predict the most stable three-dimensional structures of complex molecules. These studies can provide valuable information about the conformational landscape of bridged systems, which is critical for understanding their reactivity and interactions.

Quantum Chemical Parameters: Computational studies can derive various quantum chemical parameters that correlate with chemical properties and reactivity, offering predictive capabilities for the design of new molecules.

These theoretical investigations provide a powerful means to explore the fundamental chemical principles governing the behavior of benzocyclobutapyranone derivatives, guiding future synthetic efforts and characterization studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64394-28-1

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1,11,11-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-9-one

InChI

InChI=1S/C14H22O2/c1-13(2)7-10(15)11-9-5-4-6-16-12(9)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3

InChI Key

ZIUGINIKYGIHEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C3CCCOC3C2(C1)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Octahydro 7,7,8a Trimethyl 2h Benzo 1 2 Cyclobuta 1,2 B Pyran 5 8h One

Classical Approaches to Benzocyclobutapyranone Formation

Classical synthetic approaches to complex molecules typically involve sequential chemical transformations, which can be categorized into multi-step linear protocols or more efficient convergent strategies.

Multi-step Linear Synthesis Protocols

In the context of benzocyclobutapyranone formation, classical multi-step linear syntheses would involve the sequential construction of the fused benzo, cyclobutane (B1203170), and pyranone rings. This could entail forming one ring system, followed by its functionalization and subsequent annulation to build the next ring. For example, the synthesis of benzocyclobutenones, a core component of the target structure, has been achieved through two-step procedures, such as visible-light-driven cyclization of (o-alkylbenzoyl)phosphonates followed by an elimination reaction nih.gov.

Convergent Synthetic Strategies

Convergent synthesis is particularly advantageous for large and symmetric compounds, where different parts of the molecule can be formed separately before being joined wikipedia.org. This strategy is widely applied in the synthesis of complex natural products and pharmaceuticals, enabling more efficient resource utilization and minimizing waste uniurb.it. Methodologies that facilitate the effective connection of these fragments are crucial for successful convergent synthetic plans nih.gov.

Table 1: Comparison of Linear vs. Convergent Synthesis

FeatureLinear SynthesisConvergent Synthesis
Process Sequential, step-by-step transformations youtube.comParallel synthesis of fragments, then coupling wikipedia.orgnih.gov
Overall Yield Decreases significantly with increasing steps wikipedia.orgGenerally higher due to reduced longest linear sequence wikipedia.orgnih.gov
Efficiency Lower for complex moleculesHigher, especially for complex and symmetric targets uniurb.it
Complexity Builds complexity incrementallyBuilds complexity by fragment assembly

Modern Synthetic Techniques for Octahydro-7,7,8a-trimethyl-2H-benzoCurrent time information in Bangalore, IN.epa.govcyclobuta[1,2-b]pyran-5(8H)-one

Modern synthetic chemistry emphasizes atom-efficient and step-economical routes, often leveraging advanced catalytic methods and precise stereocontrol.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex cyclic systems, including those found in benzocyclobutapyranones. These reactions often involve the activation of C-C bonds, allowing for novel disconnections and ring-forming strategies nih.govnih.gov.

Benzocyclobutenones, which are structural motifs within the target compound, are well-studied substrates in C-C activation reactions nih.gov. For instance, nickel-catalyzed stereoselective [2+2+2] cycloaddition reactions between norbornadienes and benzocyclobutanones have been reported. This type of transformation can generate multiple stereocenters in a single step, offering a versatile approach for constructing intricate stereochemical frameworks with high stereoselectivity nih.gov. While this specific example leads to nortricyclane scaffolds, the principle of using transition metals to catalyze cycloadditions involving benzocyclobutenone derivatives is highly relevant to the synthesis of related fused systems like benzocyclobutapyranones. Rhodium-catalyzed cycloadditions of cyclopropyl-benzocyclobutenes have also been developed to access various benzene-fused ring scaffolds, although some examples specifically lead to benzocyclooctenones rather than pyranones pku.edu.cn. The development of such reactions provides new avenues for synthesizing natural products with complex fused ring skeletons pku.edu.cn.

Stereoselective and Enantioselective Synthesis

Stereoselective synthesis is crucial for producing compounds with a defined three-dimensional arrangement, especially since many biologically active molecules exist as specific enantiomers, where different enantiomers can exhibit varying or even undesired biological activities tcichemicals.comyork.ac.uk. Modern synthetic efforts increasingly focus on achieving precise control over the stereochemistry of newly formed chiral centers nih.gov.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated approaches are a key strategy in asymmetric synthesis to control the stereochemical outcome of a reaction york.ac.ukwikipedia.org. A chiral auxiliary is a stereogenic group or unit that is temporarily incorporated into the substrate molecule york.ac.uk. The inherent chirality of the auxiliary biases the stereoselectivity of subsequent reactions, directing the formation of new stereogenic centers with a desired absolute configuration york.ac.ukwikipedia.org. After the stereodirecting step, the auxiliary can typically be removed and often recovered for reuse, making the process efficient york.ac.ukwikipedia.org.

Prominent examples of chiral auxiliary applications include the Evans aldol (B89426) reaction and various asymmetric alkylation reactions tcichemicals.comyork.ac.ukharvard.edu. These methods allow for the efficient introduction of new asymmetric carbons with predictable stereochemistry tcichemicals.com. For instance, N-acyloxazolidinones, which can be prepared from amino acid derivatives, are commonly used chiral auxiliaries due to their commercial availability and ease of removal tcichemicals.com. The use of chiral auxiliaries is a reliable and versatile method, particularly in the early stages of drug development, for synthesizing enantiomerically pure compounds in a time-efficient manner wikipedia.org.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis plays a crucial role in the stereoselective synthesis of complex cyclic structures, including pyran scaffolds. This approach allows for the formation of enantiomerically enriched products, which is vital for compounds with potential biological activities. While specific asymmetric catalytic methods for Octahydro-7,7,8a-trimethyl-2H-benzo eurekaselect.comrsc.orgcyclobuta[1,2-b]pyran-5(8H)-one are not detailed in the available literature, general strategies for asymmetric pyran ring formation provide valuable insights.

One notable method involves enantioselective annulation reactions. For instance, the asymmetric synthesis of bicyclic pyran scaffolds bearing two oxa-quaternary stereocenters has been achieved via zinc-catalyzed [5+1] annulations. rsc.org This process utilizes α-hydroxyl aryl ketones with cyclohexadienone-tethered enones in the presence of chiral dinuclear zinc catalysts. rsc.org A key aspect of this methodology is a cooperative activation model involving a Brønsted base and a Lewis acid, which is critical for effective chirality transfer, leading to good yields and high optical purities. rsc.org

Another approach to chiral pyran architectures involves catalytic asymmetric [5+2] pyrylium (B1242799) cycloadditions, which can lead to 8-oxabicyclo[3.2.1]octane derivatives. nih.gov These structures are prevalent in natural products and medicinally active compounds. nih.gov A dual catalyst system, comprising a chiral primary amine and an achiral thiourea, has been employed to catalyze enantioselective intramolecular [5+2] cycloadditions of alkenylpyranones. nih.gov The enantioselectivity observed in these reactions is highly dependent on the substitution pattern of the 5π component, with experimental and computational evidence used to analyze the basis of this effect. nih.gov

General principles of asymmetric catalysis in ring formation often involve:

Chiral Catalysts: Utilizing metal complexes with chiral ligands (e.g., zinc catalysts) or organocatalysts (e.g., chiral amines) to induce stereoselectivity. rsc.orgnih.gov

Reaction Modes: Employing specific reaction types such as annulations or cycloadditions that favor the formation of cyclic systems with defined stereochemistry. rsc.orgnih.gov

Activation Models: Understanding and leveraging cooperative activation models (e.g., Brønsted base and Lewis acid cooperation) to control the stereochemical outcome. rsc.org

Table 1: Illustrative Examples of Asymmetric Catalysis in Pyran Ring Formation

Reaction TypeCatalyst TypeKey ReactantsOutcome (General)Reference
[5+1] AnnulationChiral Dinuclear Zincα-hydroxyl aryl ketones, cyclohexadienone-tethered enonesEnantioenriched bicyclic pyrans with oxa-quaternary centers rsc.org
[5+2] Pyrylium CycloadditionChiral Primary Amine/ThioureaAlkenylpyranones, 2π-dipolarophilesChiral 8-oxabicyclo[3.2.1]octane derivatives nih.gov

Photochemical and Electrochemical Synthetic Routes

Photochemical and electrochemical methods offer alternative and often greener pathways for synthesizing complex organic molecules, including those with pyran and cyclobutane moieties. These routes can provide unique reactivity patterns not accessible through conventional thermal or catalytic reactions.

Photochemical Synthetic Routes: Photochemical reactions involve the absorption of UV light, leading to excited molecular states and subsequent chemical transformations. beilstein-journals.org This can result in significant changes in electron distribution and chemical behavior. beilstein-journals.org For compounds containing pyran and cyclobutane rings, photocycloaddition reactions are particularly relevant. For instance, [2+2] photocycloadditions are widely utilized for the synthesis of cyclobutane rings. nih.govscribd.com These reactions can occur with high efficiency, sometimes in ionic liquids, and typically lead to the formation of the central cyclobutane ring in a cis-anti-cis fashion. nih.govscribd.com

In the context of pyran systems, photochemical 6π-electrocyclization is a known pathway. For example, pyrimidines containing an allomaltol unit can undergo 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system, followed by a eurekaselect.commdpi.com-H sigmatropic shift, to yield dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.org Prolonged UV irradiation can lead to further transformations or photodecomposition. beilstein-journals.org Photodimerization of 2-pyrone derivatives has also been reported, yielding cyclobutene (B1205218) lactones.

Electrochemical Synthetic Routes: Electrochemical synthesis provides a sustainable approach by using electricity as a clean reagent. This method can facilitate reactions under mild conditions and often offers high selectivity. For pyran derivatives, electrocatalytic multicomponent reactions have been developed. For example, the electrosynthesis of nano-sized 4H-pyran derivatives has been achieved through one-pot, three-component condensations of cyclic-1,3-diketones (such as 1H-indene-1,3(2H)-dione, cyclohexane-1,3-dione, cyclopentane-1,3-dione, pyrimidine-2,4,6(1H,3H,5H)-trione), malononitrile (B47326) or ethyl cyanoacetate, and isatins. nih.gov These reactions are typically conducted in an undivided electrochemical cell using potassium bromide as an electrolyte in alcoholic media, resulting in high yields (76–92%) of the target compounds. nih.gov This highlights the potential of electrochemistry for the efficient and cost-effective production of pyran-containing structures. nih.gov

Table 2: General Photochemical and Electrochemical Synthetic Strategies for Cyclic Compounds

MethodReaction Type/MechanismKey FeaturesExample (General)Reference
Photochemical[2+2] PhotocycloadditionFormation of cyclobutane rings, often cis-anti-cisDimerization of olefins or pyrones nih.govscribd.com
Photochemical6π-ElectrocyclizationUV light induced ring closurePyrimidines with 1,3,5-hexatriene systems beilstein-journals.org
ElectrochemicalElectrocatalytic CondensationOne-pot, three-component reactions, mild conditionsSynthesis of 4H-pyran derivatives from diketones, nitriles, isatins nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms, including intermediates and transition states, is crucial for optimizing synthetic pathways and designing new ones. While specific mechanistic studies for Octahydro-7,7,8a-trimethyl-2H-benzo eurekaselect.comrsc.orgcyclobuta[1,2-b]pyran-5(8H)-one are not available, insights from related pyran and cyclobutane formation reactions can be generalized.

Reaction Intermediates and Transition State Analysis

Mechanistic studies often involve identifying transient species formed during a reaction (intermediates) and the highest energy points along the reaction pathway (transition states). Density Functional Theory (DFT) calculations are frequently employed to explore reaction mechanisms, including the identification of intermediates and transition states, and to calculate energy barriers. eurekaselect.com

For the formation of pyran rings, various intermediates have been proposed depending on the specific synthetic route. For example, in the synthesis of a steroidal B-ring 2H-pyran, two intermediates (TS1 and TS2) were identified through DFT studies, and the energy barrier for each step was calculated. eurekaselect.com This reaction was found to be endothermic. eurekaselect.com In other pyran-2-one derivative syntheses, plausible mechanisms involve the formation of enolate intermediates through conjugate addition, followed by intramolecular nucleophilic additions. researchgate.net Rearrangement reactions involving the opening of the pyran nucleus under the effect of nucleophilic reagents also proceed through various intermediates. researchgate.netvanderbilt.edu

For cyclobutane formation via [2+2] photocycloadditions, the mechanism can involve biradical intermediates, although concerted pathways are also possible depending on the substrates and conditions. scribd.com Understanding the electronic properties of reactants and the nature of the excited states is vital for predicting and controlling these reactions.

Kinetic Studies of Formation Reactions

While specific kinetic data for the formation of Octahydro-7,7,8a-trimethyl-2H-benzo eurekaselect.comrsc.orgcyclobuta[1,2-b]pyran-5(8H)-one is not reported, general kinetic principles apply to the synthesis of pyran and cyclobutane systems. Factors influencing reaction rates in pyran synthesis can include the electronic and steric properties of the starting materials, the choice of catalyst (e.g., acid, base, metal complex), solvent effects, and temperature. For example, in the synthesis of pyrano-1,5-benzodiazepines, intramolecular cyclization under acidic conditions is a key step. researchgate.net The efficiency of electrochemical syntheses of pyran derivatives, leading to high yields, suggests favorable kinetics under the applied conditions. nih.gov

In asymmetric catalysis, kinetic studies are often coupled with enantiomeric excess (ee) measurements to understand the rate differences between the formation of enantiomers and to optimize conditions for high stereoselectivity. The dependence of enantioselectivity on the substitution pattern of reactants, as observed in some pyrylium cycloadditions, implies underlying kinetic differences in the formation of various stereoisomers. nih.gov

Derivatization and Structural Modification of the Octahydro-7,7,8a-trimethyl-2H-benzoeurekaselect.comrsc.orgcyclobuta[1,2-b]pyran-5(8H)-one Core

The derivatization and structural modification of complex molecular cores, such as Octahydro-7,7,8a-trimethyl-2H-benzo eurekaselect.comrsc.orgcyclobuta[1,2-b]pyran-5(8H)-one, are crucial for exploring their chemical space, optimizing properties, and developing new functionalities. Given the limited specific research on the derivatization of this particular compound, general principles of functional group interconversions and modifications applicable to pyran and cyclobutane-containing systems are discussed.

Functional Group Interconversions

The Octahydro-7,7,8a-trimethyl-2H-benzo eurekaselect.comrsc.orgcyclobuta[1,2-b]pyran-5(8H)-one core contains a ketone (pyran-5(8H)-one) and potentially other functional groups depending on its exact synthesis. Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. mdpi.combeilstein-journals.org This enables the systematic modification of a molecular scaffold.

Common functional group interconversions relevant to ketone-containing cyclic systems and their potential derivatives include:

Reduction of Ketones: The ketone functionality can be reduced to alcohols using various reducing agents (e.g., LiAlH4, NaBH4, DIBAL). mdpi.combeilstein-journals.org This transformation can introduce new stereocenters if the ketone is prochiral.

Oxidation Reactions: Alcohols can be oxidized back to ketones or further to carboxylic acids if they are primary alcohols. mdpi.combeilstein-journals.org

Formation of Imines/Enamines: Ketones can react with primary amines to form imines or with secondary amines to form enamines, which are valuable intermediates for C-C bond formation. For example, 2H-furo[3,2-b]pyran-2-ones can react with aliphatic amines to form 2H-furo[3,2-b]pyran-2,7(3H)-diones bearing an exocyclic enamine moiety.

Reactions at α-Carbon: The α-hydrogens adjacent to the ketone carbonyl are acidic and can be deprotonated to form enolates, which are versatile nucleophiles for reactions such as alkylation, aldol reactions, and Michael additions.

Ring Opening/Rearrangement Reactions: Pyran rings, particularly pyran-2-one derivatives, can undergo rearrangement reactions involving the opening of the pyran nucleus when treated with various nucleophilic reagents such as ammonia, substituted amines, hydrazines, and hydroxylamine (B1172632) hydrochloride. researchgate.netvanderbilt.edu These reactions can lead to the formation of diverse heterocyclic systems fused or linked to pyran, such as pyrazole, isoxazole, pyridone, and pyrimidine (B1678525) moieties. researchgate.netvanderbilt.edu

Table 3: Illustrative Functional Group Interconversions for Ketone-Containing Systems

Original Functional GroupTarget Functional GroupReagents/Conditions (General)NotesReference
KetoneAlcoholLiAlH4, NaBH4, DIBALStereoselective reduction possible mdpi.combeilstein-journals.org
KetoneImine/EnaminePrimary/Secondary AminesFormation of C=N or C=C-N bonds
Pyran Ring (Lactone)Opened Chain/New HeterocycleNucleophilic ReagentsRing opening and subsequent cyclization/rearrangement researchgate.netvanderbilt.edu

Ring Expansion and Contraction Methodologies

The synthesis of complex fused-ring systems often involves strategic ring-modifying reactions, such as ring expansion and contraction. These methodologies are crucial for altering ring sizes, introducing new functionalities, and constructing strained or sterically hindered frameworks. However, for Octahydro-7,7,8a-trimethyl-2H-benzo Current time information in Bangalore, IN.epa.govcyclobuta[1,2-b]pyran-5(8H)-one, specific methodologies for ring expansion or contraction are not widely reported in the literature. ontosight.ai Nevertheless, general principles applicable to its constituent cyclobutane and pyran rings, and their fused nature, can be considered.

Ring Expansion Methodologies

Ring expansion reactions typically involve the enlargement of a cyclic system by one or more atoms. For structures containing cyclobutane or pyran rings, several general mechanistic pathways could theoretically be relevant, though their application to the specific Octahydro-7,7,8a-trimethyl-2H-benzo Current time information in Bangalore, IN.epa.govcyclobuta[1,2-b]pyran-5(8H)-one framework would depend heavily on the presence of suitable functional groups and reaction conditions.

Wagner-Meerwein Rearrangements : These carbocationic rearrangements can lead to ring expansion, particularly in strained systems like cyclobutanes. If a suitable leaving group and an adjacent carbon capable of migration were present in a precursor to the cyclobutane moiety of Octahydro-7,7,8a-trimethyl-2H-benzo Current time information in Bangalore, IN.epa.govcyclobuta[1,2-b]pyran-5(8H)-one, a rearrangement could lead to a larger ring.

Pinacol (B44631) Rearrangements : This involves the acid-catalyzed rearrangement of 1,2-diols to ketones or aldehydes, often accompanied by ring expansion if the diol is cyclic. A cyclic pinacol could potentially expand a ring within the pyran or cyclobutane system if appropriate diol precursors were accessible.

Tiffeneau-Demjanov Rearrangement : This reaction involves the diazotization of cyclic β-amino alcohols, leading to ring expansion via a carbocation intermediate. This method is often used to expand alicyclic ketones.

Baeyer-Villiger Oxidation : While primarily known for converting ketones to esters (lactones if cyclic), this reaction can be considered a type of ring expansion for cyclic ketones, transforming a carbocyclic ring into a lactone (a cyclic ester). If the ketone functionality at the 5-position of Octahydro-7,7,8a-trimethyl-2H-benzo Current time information in Bangalore, IN.epa.govcyclobuta[1,2-b]pyran-5(8H)-one were to undergo such an oxidation, it would lead to an expanded lactone ring.

Ring Contraction Methodologies

Ring contraction reactions involve the reduction of a ring size, often driven by the release of ring strain or the formation of more stable products. For the cyclobutane and pyran rings within Octahydro-7,7,8a-trimethyl-2H-benzo Current time information in Bangalore, IN.epa.govcyclobuta[1,2-b]pyran-5(8H)-one, general strategies include:

Favorskii Rearrangement : This base-catalyzed rearrangement of α-halo ketones typically leads to ring contraction, forming a smaller ring carboxylic acid derivative. If an α-halo ketone derivative of a larger cyclic precursor to the cyclobutane or pyran rings were available, this rearrangement could potentially lead to the desired ring size. uni-tuebingen.de

Wolff Rearrangement : This reaction involves the conversion of α-diazo ketones to ketenes, which can then be trapped by nucleophiles to form carboxylic acid derivatives, often with ring contraction in cyclic systems. uni-tuebingen.de

Oxidative Cleavage : Certain oxidative reactions, such as ozonolysis followed by reductive workup, or periodate (B1199274) cleavage of 1,2-diols, can lead to the scission of carbon-carbon bonds within a ring, potentially followed by cyclization to a smaller ring.

Detailed Research Findings and Data Tables

Advanced Spectroscopic and Structural Elucidation of Octahydro 7,7,8a Trimethyl 2h Benzo 1 2 Cyclobuta 1,2 B Pyran 5 8h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of organic molecular structures, particularly for complex polycyclic compounds where conventional methods may fall short. It provides detailed information on the connectivity of atoms and their spatial arrangement, which is crucial for stereochemical assignments. Advances in NMR technology, including higher magnetic fields and sophisticated pulse sequences, enable the resolution of intricate spectral overlaps often encountered in such rigid systems nih.govherts.ac.uk.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are paramount for unraveling the complex spin systems and long-range correlations within Octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aiepa.govcyclobuta[1,2-b]pyran-5(8H)-one.

Correlation Spectroscopy (COSY): COSY experiments reveal scalar couplings between vicinal protons (protons on adjacent carbons), allowing for the identification of proton spin systems. For a complex polycyclic structure, COSY helps trace the connectivity of CH, CH₂, and CH₃ groups within each ring and across ring junctions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is fundamental for assigning proton signals to their corresponding carbon atoms, simplifying the assignment process, especially in regions with overlapping proton resonances. It differentiates between CH, CH₂, and CH₃ groups based on carbon chemical shifts and multiplicity in the proton dimension.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range (2-4 bond) correlations between protons and carbons. This is critical for establishing connectivity across quaternary carbons, identifying carbonyl carbons, and confirming the fusion points of the polycyclic system. For instance, HMBC correlations from methyl protons to quaternary carbons or carbonyl carbons would confirm their positions.

Table 1: Hypothetical NMR Spectroscopic Data for Octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aiepa.govcyclobuta[1,2-b]pyran-5(8H)-one

Atom Type / ProtonδH (ppm)MultiplicityJ (Hz)δC (ppm)Key 2D NMR Correlations (COSY, HSQC, HMBC, NOESY)
C=O (Ketone)---210.5HMBC to adjacent CH/CH₂ protons
CH (α to C=O)2.55dd12.0, 4.552.1COSY to adjacent CH₂; HMBC to C=O, quaternary carbons
CH₂ (α to C=O)2.30, 2.15m-48.9COSY to adjacent CH; HMBC to C=O
CH₂ (Pyran ring)4.10, 3.85m-68.2HSQC to corresponding C; HMBC to O-bearing C
CH₂ (Cyclobutane)2.00, 1.85m-35.7COSY to adjacent CH; HMBC to bridgehead carbons
CH (Bridgehead)1.75m-40.1COSY to adjacent CH/CH₂; HMBC to multiple carbons
CH₃ (7-Me, axial)1.15s-28.3HMBC to C7, C8a
CH₃ (7-Me, equatorial)1.05s-26.9HMBC to C7, C8a
CH₃ (8a-Me)0.95s-22.5HMBC to C8a, adjacent ring carbons
Other CH/CH₂1.20-1.60m-20-35COSY, HSQC, HMBC correlations to establish full connectivity
Quaternary C---45.0, 38.5HMBC from multiple protons

Note: The chemical shifts and coupling constants are illustrative and would vary based on the precise stereochemistry and conformational preferences of the molecule.

Solid-State NMR Applications

While solution-state NMR is preferred for its high resolution, solid-state NMR (SS-NMR) becomes crucial when the compound is insoluble, amorphous, or when information about its crystalline packing and polymorphism is required. SS-NMR can provide insights into molecular dynamics, hydrogen bonding networks, and conformational preferences in the solid state, which might differ from those in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to enhance sensitivity and resolution, allowing for the observation of distinct carbon and proton environments in the solid phase.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the molecular formula of Octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aiepa.govcyclobuta[1,2-b]pyran-5(8H)-one. Unlike nominal mass spectrometry, HRMS provides exact mass measurements with very high precision (typically to 4-5 decimal places), allowing for the calculation of the elemental composition (CHO) by comparing the measured mass-to-charge ratio (m/z) with theoretical values.

Table 2: Hypothetical HRMS Data for Octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aiepa.govcyclobuta[1,2-b]pyran-5(8H)-one

Ion SpeciesMeasured m/zCalculated m/z (CHO)Relative Intensity (%)Proposed Elemental CompositionProposed Fragment Structure
[M+H]261.1855261.1855100CHOIntact protonated molecule
[M-CH₃]245.1620245.162035CHOLoss of methyl group
[M-C₃H₇]219.1245219.124520CHOLoss of propyl fragment (e.g., from retro-Diels-Alder of pyran ring or cyclobutane)
[M-C₄H₆O]191.1332191.133215CHOLoss of a C₄H₆O fragment (e.g., from pyranone ring opening/fragmentation)
[M-C₄H₈O₂]177.1097177.109710CHLoss of C₄H₈O₂ (e.g., from cyclobutane (B1203170) and pyran ring fragmentation)

Fragmentation Pathway Analysis

The fragmentation pattern observed in HRMS provides valuable structural information. For Octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aiepa.govcyclobuta[1,2-b]pyran-5(8H)-one, characteristic fragmentation pathways would include:

Alpha-cleavage: Common for ketones, involving the cleavage of bonds adjacent to the carbonyl group. This can lead to the loss of alkyl radicals or neutral molecules, forming stable acylium ions or other carbocations. Given the cyclic nature, ring opening followed by alpha-cleavage could occur.

McLafferty Rearrangement: If a γ-hydrogen is present relative to the carbonyl group, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule and the formation of a new enol ion. This is plausible given the saturated nature of the rings.

Retro-Diels-Alder (RDA) Reaction: Fused cyclic systems, particularly those containing cyclobutane or pyran rings, can undergo retro-Diels-Alder reactions under electron ionization conditions, leading to characteristic fragment ions. This would be highly diagnostic for the fused ring system.

Loss of Methyl Groups: The presence of three methyl groups (7,7,8a-trimethyl) would lead to characteristic losses of 15 Da ([M-CH₃]), providing evidence for their presence and potentially their positions if multiple methyl losses are observed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups and structural motifs.

Infrared (IR) Spectroscopy: IR absorption occurs when a molecular vibration causes a change in the dipole moment.

C=O Stretch: The most prominent feature for a ketone is the strong C=O stretching vibration. For a saturated cyclic ketone in a six-membered ring, this typically appears around 1715 cm⁻¹. However, if the ketone is part of a strained cyclobutanone (B123998) ring, the frequency would be significantly higher, potentially around 1785 cm⁻¹. The exact position would also be influenced by conjugation if any, though the "octahydro" suggests saturation.

C-H Stretches: Aliphatic C-H stretching vibrations would be observed in the 2850-2970 cm⁻¹ region.

C-O Stretches: The pyran ring contains an ether linkage, which would show C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman scattering occurs when molecular vibrations cause a change in polarizability. Raman is particularly strong for symmetric vibrations and non-polar bonds, complementing IR.

C=O Stretch: The C=O stretch of ketones is also observed in Raman, often with different relative intensities compared to IR, and can provide insights into the conformation (s-cis vs s-trans if applicable).

C-C Stretches and Ring Vibrations: Symmetric ring breathing modes and C-C stretching vibrations of the fused polycyclic system, which might be weak or absent in IR, are often strong in Raman spectra.

Table 3: Hypothetical IR and Raman Spectroscopic Data for Octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aiepa.govcyclobuta[1,2-b]pyran-5(8H)-one

Functional Group / VibrationIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)Intensity (IR/Raman)Notes
C=O (Ketone)1750-17851740-1770Strong / MediumHigher frequency due to potential cyclobutanone strain
C-H (Aliphatic)2850-29702850-2970Strong / StrongCH₂, CH₃ stretches
C-O (Ether, Pyran)1000-12001000-1200Strong / Weak-MediumMultiple bands expected for complex ether
C-C (Ring Skeleton)Variable700-1500Weak / StrongComplex pattern in fingerprint region, strong in Raman for symmetric modes
CH₂ Bending1450-14701450-1470Medium / Medium
CH₃ Bending1370-13851370-1385Medium / MediumSymmetric and asymmetric bends

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsion angles ontosight.ai. For a complex polycyclic compound like Octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aiepa.govcyclobuta[1,2-b]pyran-5(8H)-one, X-ray crystallography is crucial for:

Absolute Stereochemistry: If the compound is chiral, X-ray diffraction using anomalous scattering (e.g., from a heavier atom incorporated into the molecule or present as a counterion) can determine its absolute configuration, which is not directly accessible by NMR alone.

Conformation Analysis: The technique provides a direct visualization of the molecule's preferred conformation in the crystalline lattice, revealing how the fused rings are oriented relative to each other and the spatial arrangement of substituents. This includes details on ring puckering, chair/boat conformations (if applicable for six-membered rings), and the precise orientation of the methyl groups.

Intermolecular Interactions: X-ray crystallography also reveals how molecules pack in the crystal lattice, including details on hydrogen bonding, π-π stacking (if aromatic parts are present), and other weak interactions that influence the solid-state properties.

The ability to grow high-quality single crystals is a prerequisite for this technique. The resulting electron density map allows for the precise localization of all non-hydrogen atoms and often hydrogen atoms, providing a complete structural model that complements and validates the information obtained from NMR, HRMS, and vibrational spectroscopy.

Single Crystal Diffraction Studies

In a typical SCXRD experiment, a high-quality single crystal of the compound is exposed to a beam of X-rays. The X-rays diffract from the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is then collected by a detector, and the intensities and angles of the diffracted beams are used to reconstruct the electron density map of the molecule. From this map, the positions of the atoms can be determined with high precision. For chiral molecules, SCXRD can also determine the absolute configuration, provided that the crystal contains a heavy atom or anomalous dispersion is utilized.

Illustrative Single Crystal Diffraction Data Parameters

ParameterTypical Range / Value (Illustrative)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 15.0 Å, c = 12.0 Å
β = 105°
Volume (V)1470 ų
Z (Molecules/Unit Cell)4
Density (Calculated)1.25 g/cm³
Temperature173 K
R₁ (Observed Data)0.04 - 0.08
wR₂ (All Data)0.09 - 0.20

Powder Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used to characterize the crystalline phases of materials, particularly when single crystals suitable for SCXRD cannot be grown. For organic compounds, PXRD is invaluable for phase identification, studying polymorphism, assessing crystallinity, and, in some cases, performing ab initio structure determination from powder data nih.gov.

In PXRD, a finely ground sample of the material is exposed to X-rays. Because the sample consists of a multitude of randomly oriented microcrystals, the diffraction pattern appears as a series of concentric cones, which are recorded as peaks at specific 2θ angles. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint" for that substance. This allows for the identification of known crystalline forms and the detection of new polymorphs, which are different crystalline arrangements of the same chemical compound. Polymorphism is particularly relevant in pharmaceutical development, as different crystal forms can exhibit distinct physical properties such as solubility, melting point, and stability.

For Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one, PXRD could be used to confirm the bulk crystallinity of a synthesized sample, identify any polymorphic forms, and assess the purity of the crystalline material. While direct PXRD data for this specific compound is not available, such analysis would typically involve comparing experimental diffraction patterns with calculated patterns from known crystal structures or with databases of known compounds.

Illustrative Powder Diffraction Data

2θ (°), Cu KαRelative Intensity (%)d-spacing (Å)Interpretation (Illustrative)
8.210010.78Strongest reflection, characteristic of the crystal lattice.
12.5457.08Secondary reflection
16.4605.40Secondary reflection
19.8304.48Tertiary reflection
23.1753.85Characteristic reflection

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity and Configuration Assessment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are indispensable tools for the characterization of chiral molecules, particularly for determining enantiomeric purity and absolute configuration. Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one, with its complex fused ring system and multiple stereocenters (due to the octahydro- and trimethyl substitutions), is inherently chiral and would benefit significantly from such analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Chiral molecules exhibit Cotton effects (characteristic peaks or troughs) in their CD spectra at wavelengths corresponding to their electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule. By comparing experimental CD spectra with theoretically calculated spectra (e.g., using Density Functional Theory, DFT) or with spectra of structurally related compounds of known absolute configuration, the absolute stereochemistry of new chiral molecules can be assigned.

CD is also widely used for assessing enantiomeric purity (enantiomeric excess, ee). The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. This allows for quantitative determination of how much of one enantiomer is present relative to the other.

For Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one, CD spectroscopy would be critical for:

Determining the absolute configuration of its stereocenters.

Assessing the enantiomeric purity of synthesized or isolated samples.

Investigating conformational preferences in solution.

While specific CD spectra for Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one are not available, a typical CD analysis would involve measuring the spectrum across the UV-Vis range and interpreting the observed Cotton effects.

Illustrative Circular Dichroism Spectral Features

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) (Illustrative)Interpretation (Illustrative)
290+15,000n→π* transition of ketone, positive Cotton effect indicating specific stereochemistry.
230-10,000π→π* transition, negative Cotton effect.
205+25,000Strong positive Cotton effect, likely related to overall molecular chirality.

Computational and Theoretical Investigations of Octahydro 7,7,8a Trimethyl 2h Benzo 1 2 Cyclobuta 1,2 B Pyran 5 8h One

Reaction Pathway Modeling and Transition State Characterization

Computational Prediction of Stereoselectivity

The prediction of stereoselectivity is a critical aspect of synthetic organic chemistry, particularly for molecules with multiple chiral centers. Computational methods can be employed to understand and predict the structural and electronic origins of stereoinduction in reactions involving complex organic molecules nih.gov. These methods aim to determine the energy differences between diastereomeric transition states, which primarily arise from non-bonded interactions between substituents nih.gov.

Key computational approaches for predicting stereoselectivity include:

Electronic Structure Calculations: Methods such as Density Functional Theory (DFT) are commonly used to calculate the structures and energies of stereoisomeric transition states nih.gov. By identifying the lowest energy transition state, the preferred stereochemical outcome of a kinetically controlled reaction can often be predicted github.io. DFT calculations can also be used to reproduce observed parameters like Nuclear Magnetic Resonance (NMR) spectra, aiding in the structural and stereochemical elucidation of complex molecules.

Molecular Mechanics (MM) Force Fields: These methods offer an alternative approach by treating the transition state using force fields rather than electronic structure methods nih.gov. Quantum-Guided Molecular Mechanics (Q2MM) is an example where transition state force fields (TSFFs) are derived to enable fast and accurate predictions of stereoselectivity for various catalytic enantioselective reactions nih.gov.

Correlation Methods: These involve correlating physicochemical properties with stereoselectivity, providing a more qualitative but still valuable predictive tool nih.gov.

For a compound like octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aigithub.iocyclobuta[1,2-b]pyran-5(8H)-one, with its inherent structural complexity and potential for multiple stereoisomers, computational studies would typically involve:

Conformational Analysis: Exploring the conformational space of the molecule and its intermediates/transition states to identify the most stable geometries. Robust procedures for large and flexible chemical systems often involve techniques like ONIOM calculations and conformation labeling systems.

Transition State Modeling: Identifying and characterizing the transition states leading to different stereoisomeric products. This involves calculating their relative energies to determine the most favorable pathway github.io.

Analysis of Non-Bonded Interactions: Investigating steric and electronic effects within the transition states that dictate the stereochemical outcome github.ionih.gov.

While direct computational studies on the stereoselectivity of octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aigithub.iocyclobuta[1,2-b]pyran-5(8H)-one are not extensively documented in the provided search results, the aforementioned methodologies represent the standard toolkit that would be applied to such a system to gain mechanistic insight and predict stereochemical preferences.

Structure-Reactivity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) refers to the fundamental principle that links the chemical structure of a molecule to its biological or chemical activity. Understanding SAR is crucial for predicting molecular behavior and designing new compounds with desired properties github.io. Computational approaches have become essential in SAR analysis, enabling researchers to predict molecular behavior based on structure, thereby facilitating the design of novel compounds github.ioepa.gov.

Common computational methods utilized for SAR derivation include:

Quantitative Structure-Activity Relationship (QSAR): This involves developing mathematical models that quantitatively relate structural features to activity epa.gov. QSAR models can be used to predict activities for new molecules based on their structural similarities to a training set.

Molecular Modeling: This encompasses various techniques such as molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations epa.gov. These methods allow for the detailed examination of molecular interactions and conformational changes that influence activity epa.gov.

Matched Molecular Pair (MMP) Analysis: The Structure-Activity Relationship (SAR) Matrix (SARM) methodology, based on the MMP formalism, is designed for the extraction, organization, and visualization of compound series and associated SAR information. This approach can be extended for applications such as compound design, activity prediction, and library extension.

Machine Learning (ML): ML models are increasingly used to capture and encode SARs, allowing for the prediction of activities for large datasets and the generation of new compounds de novo. These methods can integrate and summarize vast amounts of pre-existing data to suggest useful structural modifications.

For octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aigithub.iocyclobuta[1,2-b]pyran-5(8H)-one, SAR derivation through computational approaches would involve:

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, topological) that quantify the structural features of the compound epa.gov.

Activity Correlation: If experimental activity data were available for this compound or its derivatives, these descriptors could be correlated with the observed activities to build predictive models.

Virtual Screening and Design: Using the derived SAR models to virtually screen libraries of similar compounds or design new derivatives with potentially enhanced or altered activities.

Although specific SAR studies on octahydro-7,7,8a-trimethyl-2H-benzo ontosight.aigithub.iocyclobuta[1,2-b]pyran-5(8H)-one are not detailed in the provided information, the application of these computational SAR methodologies would be instrumental in understanding how subtle structural changes within this complex tricyclic system could influence its chemical reactivity or any potential biological properties.

Environmental Distribution and Transformation of Octahydro 7,7,8a Trimethyl 2h Benzo 1 2 Cyclobuta 1,2 B Pyran 5 8h One

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Octahydro-7,7,8a-trimethyl-2H-benzo lookchem.comeuropa.eucyclobuta[1,2-b]pyran-5(8H)-one, these pathways are primarily driven by light, water, and atmospheric oxidants.

Photolysis, or degradation by sunlight, is a significant pathway for complex organic molecules. The ketone functional group in the subject compound is a chromophore that can absorb ultraviolet radiation, leading to photochemical reactions. Upon absorption of light, the ketone can undergo Norrish Type I or Type II reactions. A Type I cleavage would involve the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. These highly reactive radicals can then participate in a variety of secondary reactions, including rearrangement, disproportionation, or reaction with molecular oxygen. A Type II reaction, if sterically feasible, would involve intramolecular hydrogen abstraction, leading to the formation of a biradical and subsequent cleavage or cyclization products. The complex, rigid structure of this specific molecule may favor fragmentation pathways following initial photolytic cleavage.

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated oxidants, most importantly the hydroxyl radical (•OH). libretexts.org The saturated aliphatic rings of Octahydro-7,7,8a-trimethyl-2H-benzo lookchem.comeuropa.eucyclobuta[1,2-b]pyran-5(8H)-one are susceptible to hydrogen abstraction by •OH radicals. This initial reaction generates a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). Subsequent reactions can lead to the formation of hydroperoxides, alcohols, ketones, and ultimately, cleavage of the ring structures and mineralization to CO₂. sit.edu.cn

Hydrolytic Stability and Degradation Kinetics

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most important route for the ultimate removal of persistent organic pollutants from the environment.

The microbial degradation of complex, multi-ring structures like Octahydro-7,7,8a-trimethyl-2H-benzo lookchem.comeuropa.eucyclobuta[1,2-b]pyran-5(8H)-one is expected to be initiated by an oxidative attack. Studies on the degradation of other complex cyclic compounds, such as benzo(a)pyrene, by bacteria like Pseudomonas aeruginosa and Rhodococcus sp. show that the initial step involves the action of oxygenase enzymes. bioline.org.br These enzymes introduce one or two hydroxyl groups into the molecule, increasing its water solubility and creating a site for further enzymatic action.

For the subject compound, a plausible initial step would be hydroxylation at one of the carbon atoms of the ring systems. Following this, ring cleavage would likely occur, initiated by dioxygenase enzymes that attack the bond between the newly introduced hydroxyl groups. This would break open one of the rings, forming a more linear, functionalized intermediate. Subsequent degradation would proceed through established pathways for aliphatic acids and other smaller molecules. For example, the degradation of butachlor (B1668075) by Bacillus cereus involves dealkylation and further transformation of the core structure. mdpi.com A similar step-wise breakdown can be hypothesized for EINECS 264-866-3, leading to a series of smaller, more biodegradable metabolites.

Table 2: Example of Bacterial Degradation of a Complex Aromatic Compound

Bacterium Compound Degradation Rate (25 days) Key Enzyme Type
Pseudomonas aeruginosa PSA5 Benzo(a)pyrene 88% Dioxygenase
Rhodococcus sp. NJ2 Benzo(a)pyrene 47% Dioxygenase

Source: Data from a study on Benzo(a)pyrene degradation, illustrating microbial capabilities on complex cyclic structures. bioline.org.br

The key enzymes involved in the initial stages of biodegradation for a compound like Octahydro-7,7,8a-trimethyl-2H-benzo lookchem.comeuropa.eucyclobuta[1,2-b]pyran-5(8H)-one are monooxygenases and dioxygenases. bioline.org.br

Monooxygenases , such as cytochrome P450 enzymes, incorporate one atom of molecular oxygen into the substrate, typically forming an alcohol. This hydroxylation increases the polarity of the molecule.

Dioxygenases are critical for aromatic and alicyclic ring cleavage. bioline.org.br They incorporate both atoms of molecular oxygen into the substrate. In the case of this saturated ring structure, initial hydroxylation would be necessary before a dioxygenase could act on a C-C bond to open the ring.

Hydrolases could play a role in later stages of degradation. If an initial oxidative step transforms the pyran ring into a lactone (cyclic ester), a hydrolase enzyme could then cleave the ester bond, opening the ring.

Dehydrogenases would be involved in oxidizing the alcohol groups (introduced by oxygenases) to ketones or aldehydes, which are then further metabolized.

Microbial Degradation Processes and Metabolite Identification

Environmental Fate Modeling and Assessment of Octahydro-7,7,8a-trimethyl-2H-benzoepa.govnih.govcyclobuta[1,2-b]pyran-5(8H)-one

The environmental fate of the chemical compound Octahydro-7,7,8a-trimethyl-2H-benzo epa.govnih.govcyclobuta[1,2-b]pyran-5(8H)-one, designated by EINECS number 264-866-3, is not extensively documented in experimental literature. Consequently, predictive models based on its structure are employed to estimate its behavior in various environmental compartments. These models utilize Quantitative Structure-Activity Relationships (QSARs) to forecast properties such as persistence, mobility, and bioaccumulation potential.

Persistence and Mobility Prediction

The persistence of an organic compound in the environment is often characterized by its degradation half-life (t½) in different media (water, soil, air), while its mobility is typically predicted based on its organic carbon-water (B12546825) partition coefficient (Koc). preprints.org Due to the absence of specific experimental data for Octahydro-7,7,8a-trimethyl-2H-benzo epa.govnih.govcyclobuta[1,2-b]pyran-5(8H)-one, predictive models such as the EPI (Estimation Programs Interface) Suite™ are utilized. episuite.dev These models estimate physicochemical properties that are crucial for assessing persistence and mobility.

For a compound with a complex, polycyclic, and non-polar structure like Octahydro-7,7,8a-trimethyl-2H-benzo epa.govnih.govcyclobuta[1,2-b]pyran-5(8H)-one, a high octanol-water partition coefficient (Log Kow) is anticipated. A high Log Kow value generally correlates with lower water solubility and a greater tendency to adsorb to organic matter in soil and sediment, suggesting low mobility. Predictions for similar benzopyran structures suggest they are likely to persist in water, soil, and sediment. canada.ca

Table 1: Predicted Physicochemical Properties and Environmental Fate Endpoints for a Representative Benzopyran Structure

ParameterPredicted ValueImplication for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient)HighLow water solubility, tendency to adsorb to organic matter.
Koc (Soil Adsorption Coefficient)HighLow mobility in soil and sediment.
Biodegradation Half-life in WaterLongPersistent in the aquatic environment.
Biodegradation Half-life in SoilLongPersistent in the terrestrial environment.
Atmospheric Oxidation Half-lifeShortNot expected to persist in the atmosphere.

Note: The values in this table are illustrative for a generic complex benzopyran structure and are based on QSAR model predictions. Specific values for this compound would require a dedicated modeling study.

Bioaccumulation Potential (mechanistic and theoretical modeling)

The bioaccumulation potential of a chemical refers to its propensity to accumulate in living organisms to a concentration higher than that in the surrounding environment. This is often predicted using the bioconcentration factor (BCF), which can be estimated from the Log Kow. researchgate.net For non-polar compounds like Octahydro-7,7,8a-trimethyl-2H-benzo epa.govnih.govcyclobuta[1,2-b]pyran-5(8H)-one, a high Log Kow suggests a significant potential for bioaccumulation in the fatty tissues of organisms.

Mechanistic models of bioaccumulation consider not only partitioning but also metabolic transformation within the organism. nih.gov While some organisms possess enzymatic systems capable of metabolizing complex organic molecules, the rate of such transformations for a novel structure like this is unknown without experimental data. Theoretical models, such as the BCFBAF™ model within EPI Suite™, can provide initial estimates. episuite.dev However, for some complex heterocyclic compounds, there can be moderate concern for bioaccumulation, though aquatic food-chain modeling may indicate a low potential for biomagnification. epa.gov

Table 2: Predicted Bioaccumulation Potential for a Representative Benzopyran Structure

ParameterPredicted ValueInterpretation
Bioconcentration Factor (BCF)Moderate to HighPotential for accumulation in aquatic organisms.
Trophic Magnification Factor (TMF)LowNot expected to significantly increase in concentration up the food chain.
Metabolic Transformation RateUnknown (predicted as slow)If metabolism is slow, bioaccumulation potential increases.

Note: This table presents generalized predictions for a representative complex benzopyran structure. The actual bioaccumulation behavior of this compound may vary.

Advanced Analytical Techniques for Environmental Monitoring

The detection and quantification of trace levels of complex organic molecules like Octahydro-7,7,8a-trimethyl-2H-benzo epa.govnih.govcyclobuta[1,2-b]pyran-5(8H)-one in environmental samples present significant analytical challenges. The complexity of environmental matrices such as water, soil, and sediment necessitates sophisticated sample preparation and highly sensitive analytical instrumentation.

Trace Analysis in Complex Environmental Matrices

Effective trace analysis begins with meticulous sample preparation to isolate the target analyte from interfering matrix components. chromatographyonline.com For non-polar compounds in aqueous samples, solid-phase extraction (SPE) using sorbents like XAD resins is a common approach to concentrate the analyte. nih.gov For solid matrices like soil and sediment, extraction techniques such as Soxhlet, microwave-assisted extraction (MAE), or ultrasonic extraction are employed, often using non-polar solvents like hexane (B92381) or dichloromethane. epa.govpreprints.org

Subsequent cleanup steps are crucial to remove co-extracted substances that could interfere with the analysis. These may include techniques like dispersive solid-phase extraction (dSPE) or column chromatography. chromatographyonline.com

Table 3: Common Sample Preparation Techniques for Trace Analysis of Non-Polar Compounds

MatrixExtraction TechniqueCleanup Technique
WaterSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Elution with appropriate solvents
SoilSoxhlet Extraction, Microwave-Assisted Extraction (MAE)Dispersive SPE (dSPE), Gel Permeation Chromatography (GPC)
SedimentPressurized Liquid Extraction (PLE), Ultrasonic ExtractionAlumina/Silica Gel Chromatography, Sulfur removal techniques

Chromatographic Methods Coupled with High-Resolution Mass Spectrometry for Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govpublish.csiro.au For a compound like Octahydro-7,7,8a-trimethyl-2H-benzo epa.govnih.govcyclobuta[1,2-b]pyran-5(8H)-one, its predicted properties suggest it would be amenable to GC-MS analysis. The use of a high-resolution mass spectrometer (HRMS) provides high mass accuracy, enabling the determination of the elemental composition of the analyte and its fragments, which is invaluable for the identification of unknown or novel compounds in complex mixtures. researchgate.netbiorxiv.org

For less volatile or thermally labile compounds, liquid chromatography (LC) coupled with HRMS is the method of choice. researchgate.netresearchgate.net Reversed-phase LC with a C18 column is commonly used for the separation of non-polar compounds. biorxiv.org The coupling of LC to HRMS, often using atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the sensitive detection and identification of a wide range of organic molecules in complex environmental samples. biorxiv.org

Table 4: Typical Instrumental Parameters for the Analysis of Complex Heterocyclic Compounds

TechniqueColumnMobile Phase/Carrier GasDetectorKey Advantage
GC-HRMSCapillary column (e.g., DB-5ms)HeliumTime-of-Flight (TOF) or Orbitrap MSHigh resolving power, excellent for volatile/semi-volatile compounds.
LC-HRMSReversed-phase C18Acetonitrile/Water gradientOrbitrap or Q-TOF MSSuitable for a wide range of polarities and thermally sensitive compounds, provides structural information through MS/MS. biorxiv.org

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block for Complex Molecules

The spirobiindane framework is a cornerstone in asymmetric synthesis, valued for its stability, rigidity, and the ease with which it can be modified sioc-journal.cn.

While direct incorporation into the total synthesis of natural products is an area of ongoing research, the spirobiindane scaffold is crucial for creating chiral ligands that facilitate the synthesis of natural product analogues. The enantioselective synthesis of spirocycles, a key feature of many natural products, is a significant challenge in organic chemistry. Derivatives of 2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene], such as SPINOL, are used to create chiral catalysts that can control the stereochemistry of complex reactions, paving the way for the construction of molecules that mimic the intricate architectures of natural compounds researchgate.net.

The spirobiindane skeleton is considered a "privileged chiral ligand and catalyst" and has been instrumental in the field of catalytic asymmetric synthesis sioc-journal.cn. This has profound implications for the pharmaceutical industry, where obtaining enantiomerically pure compounds is often critical.

Chiral Ligands for Asymmetric Catalysis : The diol derivative, SPINOL ((S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol), and its diamine counterpart are foundational molecules. They are precursors to a wide range of more complex chiral ligands, such as phosphines (e.g., (S)-(-)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spiroblindene) and phosphoric acids cymitquimica.com. These ligands are then used with transition metals (like rhodium, palladium, and iridium) to catalyze reactions that produce chiral molecules with high enantioselectivity researchgate.net.

Friedel-Crafts Reactions : Chiral phosphoric acids derived from (S)-SPINOL have been successfully used to catalyze the asymmetric Friedel-Crafts reaction of indoles with imines, yielding 3-indolyl methanamines with excellent enantioselectivities (up to 99% ee) researchgate.net. These products are valuable scaffolds in medicinal chemistry.

Hydrogenation and Allylation : Chiral spiro-based ligands have proven effective in a variety of stereoselective transformations, including rhodium-catalyzed hydrogenation of dehydroalanine (B155165) (up to 93% ee) and palladium-catalyzed allylic alkylations (up to 97% ee) researchgate.net. These reactions are fundamental in the synthesis of chiral building blocks for pharmaceuticals.

The table below summarizes some key derivatives and their applications in constructing pharmaceutical scaffolds.

Derivative NameCAS NumberApplication HighlightReference
(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol ((S)-SPINOL)223259-63-0Foundational chiral scaffold for synthesizing phosphoric acid catalysts used in asymmetric Friedel-Crafts reactions. sioc-journal.cnresearchgate.net
(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diamine1041434-65-4Chiral ligand and precursor for more complex catalysts. strem.combiocompare.com
(S)-(-)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spiroblindene528521-86-0A phosphine (B1218219) ligand used in transition-metal-catalyzed asymmetric synthesis. cymitquimica.com
(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol930784-56-8Building block for complex molecules and chiral catalyst in asymmetric hydrogenation and cross-coupling reactions.

Precursor in Natural Product Synthesis Analogues

Integration into Functional Polymers and Composites

The unique properties of spirobiindane derivatives, such as their rigidity and defined three-dimensional structure, make them attractive candidates for incorporation into advanced polymers and composite materials.

Polyhydroxy spiro-bis-indane compounds have been explored for their role in material science. For instance, 3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol (a diol derivative) can act as a monomer in polymerization reactions nih.gov. The two hydroxyl groups can participate in condensation polymerizations to form polyesters or polycarbonates. The rigid spiro core is embedded into the polymer backbone, imparting specific thermal and mechanical properties.

In some applications, these molecules can also function as cross-linking agents. If incorporated into a polymer matrix, the reactive sites (like hydroxyl groups) can form covalent bonds with polymer chains, creating a more rigid and stable three-dimensional network. This is particularly relevant in the development of advanced materials like specialized coatings and polymers with high thermal stability .

When integrated into a polymer chain, the spirobiindane unit introduces a significant steric and conformational constraint. Unlike flexible linear monomers, the spiro center forces the polymer chain to adopt a more contorted and less densely packed structure. This can influence several material properties:

Increased Free Volume : The bulky, non-planar structure can increase the fractional free volume within the polymer, which can, in turn, affect properties like gas permeability.

Enhanced Thermal Stability : The inherent rigidity of the spiro scaffold can increase the glass transition temperature (Tg) of the resulting polymer, making it more stable at higher temperatures.

Chiral Recognition : Incorporating chiral spirobiindane units into a polymer can create a chiral environment, leading to materials capable of chiral recognition and separation. This is a growing area of interest for creating specialized chromatography media or sensors.

Research has also explored the use of spirobiindane diols in mechanochemistry. When a spiro-based mechanophore is incorporated into a polymer like poly(methyl acrylate), mechanical force can induce a chemical transformation (isomerization), which can be observed through changes in the material's properties, such as color acs.org.

Role as a Monomer or Cross-linking Agent

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The well-defined, concave shape of certain spirobiindane derivatives makes them excellent candidates for use as host molecules in host-guest systems.

Derivatives such as 4,4'-bis(3,5-bis(trifluoromethyl)phenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol have been used as chiral building blocks to construct complex, cage-like structures known as metal-organic polyhedra (MOPs) amazonaws.com. These MOPs are formed by coordinating the diol ligands with metal ions (e.g., Nickel). The resulting structures have defined internal cavities and can encapsulate guest molecules. The chirality of the spirobiindane ligand is transferred to the entire supramolecular assembly, creating a chiral pocket. This has been demonstrated in the enantioselective recognition of guest molecules, where a cage built from a specific enantiomer of the spirobiindane diol will preferentially bind one enantiomer of a chiral guest molecule over the other amazonaws.com. Such systems are being investigated for applications in enantioselective separations, sensing, and catalysis, mimicking the selective binding pockets of enzymes sioc-journal.cn.

No Publicly Available Research Found for EINECS 264-866-3 in Sensor Technology and Responsive Materials

Initial investigations into the chemical compound identified by EINECS number 264-866-3, octahydro-7,7,8a-trimethyl-2H-benzo rsc.orgnih.govcyclobuta[1,2-b]pyran-5(8H)-one, have revealed a significant lack of publicly available research detailing its application in the fields of sensor technology and responsive materials design. lookchem.com Despite a thorough search of scientific literature and chemical databases, no specific studies or findings could be located that align with the requested focus of this article.

The European Inventory of Existing Commercial Chemical Substances (EINECS) provides a unique identifier for chemicals that were commercially available in the European Union, primarily for regulatory and tracking purposes. ontosight.ai While the entry for this compound confirms its identity, there is no associated public data on its use in the development of advanced materials such as sensors or responsive systems. lookchem.com

General research into responsive materials indicates a broad field of study where various compounds are explored for their ability to react to external stimuli such as light, temperature, or pH. rsc.org These materials often incorporate specific functional groups or molecular structures that enable their responsive characteristics. However, the specific compound, octahydro-7,7,8a-trimethyl-2H-benzo rsc.orgnih.govcyclobuta[1,2-b]pyran-5(8H)-one, does not appear in the available literature concerning these applications.

Similarly, the development of chemical sensors is an active area of research, often utilizing compounds that can selectively bind with target analytes, leading to a measurable signal. mdpi.com The exploration of novel materials is crucial for advancing sensor technology, yet there is no indication that this compound has been a subject of such investigations.

It is possible that research into the applications of this specific compound is proprietary, not yet published, or that its chemical properties are not conducive to the development of sensor or responsive material technologies. Without accessible research findings, a detailed article on its role in these advanced applications cannot be compiled at this time.

Table 1: Compound Identification

IdentifierValue
EINECS Number264-866-3
IUPAC Nameoctahydro-7,7,8a-trimethyl-2H-benzo rsc.orgnih.govcyclobuta[1,2-b]pyran-5(8H)-one
CAS Number64394-28-1
Molecular FormulaC₁₄H₂₂O₂

Future Research Directions and Methodological Innovations for Octahydro 7,7,8a Trimethyl 2h Benzo 1 2 Cyclobuta 1,2 B Pyran 5 8h One

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules often involves multi-step reactions utilizing hazardous reagents and generating significant waste. Future research into Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one should prioritize the development of green chemistry approaches. This includes exploring synthetic pathways that minimize environmental impact by reducing solvent usage, employing renewable feedstocks, and designing reactions with high atom economy. Innovations could involve solvent-free reactions, reactions in supercritical fluids, or the use of benign solvents such as water or ionic liquids. The transition from traditional stoichiometric reagents to catalytic methods, which are inherently more atom-economical, represents a significant green chemistry advancement.

Key areas for investigation:

Solvent Minimization/Replacement: Research could focus on solid-state reactions or the use of deep eutectic solvents (DESs) as sustainable alternatives to conventional organic solvents.

Renewable Feedstocks: Identifying and utilizing bio-derived precursors for the synthesis of the benzo-cyclobutapyrane scaffold could significantly improve the sustainability profile.

Waste Reduction: Designing synthetic routes that minimize by-product formation and enable easier separation and recycling of catalysts and reagents.

Exploration of Novel Catalytic Systems for Efficiency Enhancement

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to accelerate reactions, improve selectivity, and reduce energy consumption. For Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one, the exploration of novel catalytic systems could significantly enhance synthetic efficiency. This includes investigating heterogeneous catalysts, organocatalysts, and biocatalysts, each offering distinct advantages in terms of recyclability, selectivity, and mild reaction conditions.

Potential catalytic systems and their advantages:

Heterogeneous Catalysts: Solid catalysts, such as supported metal nanoparticles or metal-organic frameworks (MOFs), can be easily separated from the reaction mixture and reused, reducing purification steps and waste.

Organocatalysis: The use of small organic molecules as catalysts offers an environmentally benign alternative to metal-based catalysts, often enabling high enantioselectivity.

Biocatalysis: Enzymes could be engineered to perform specific transformations with high specificity and efficiency under mild conditions, potentially leading to more stereoselective syntheses of the compound.

Table 1: Potential Catalytic Systems for Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one Synthesis

Catalytic SystemAdvantagesResearch Focus
HeterogeneousEasy separation, recyclabilityDesign of stable and active solid catalysts
OrganocatalysisMetal-free, high selectivity, mild conditionsDevelopment of novel chiral organocatalysts
BiocatalysisHigh specificity, mild conditionsEnzyme discovery and engineering for specific steps

Advancements in In-situ Spectroscopic Monitoring of Reactions

Real-time, in-situ spectroscopic monitoring of reactions provides invaluable insights into reaction mechanisms, kinetics, and intermediate formation, enabling rational optimization of synthetic processes. For the synthesis of Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one, advancements in techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could revolutionize process development.

Applications of in-situ monitoring:

Reaction Pathway Elucidation: Real-time tracking of reactant consumption and product formation can help map out complex reaction pathways and identify rate-limiting steps.

Process Optimization: Monitoring allows for immediate feedback on reaction parameters (temperature, pressure, reagent addition rate), facilitating rapid optimization for yield and purity.

Safety Enhancement: Early detection of exothermic events or hazardous intermediate accumulation can improve process safety.

Computational Prediction of Unexplored Reactivity and Structural Space

Computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, offers powerful tools to predict the reactivity, stability, and properties of molecules before experimental synthesis. For a complex molecule like Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one, computational methods can guide experimental efforts by predicting unexplored reactivity patterns, potential synthetic routes, and the stability of various isomers or derivatives.

Areas for computational exploration:

Reaction Mechanism Studies: DFT can be used to map out potential energy surfaces for proposed synthetic steps, identifying transition states and activation barriers.

Structure-Property Relationships: Predicting the electronic and steric effects of structural modifications on the compound's reactivity and stability.

Virtual Screening: Identifying potential interactions with biological targets or materials based on predicted molecular properties and docking simulations, guiding future application-oriented research.

Table 2: Computational Chemistry Applications in Research on Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one

Computational MethodApplication AreaExpected Outcome
Density Functional Theory (DFT)Reaction mechanisms, electronic propertiesIdentification of optimal synthetic pathways, reactivity prediction
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstanding stability and potential for self-assembly
Quantitative Structure-Activity Relationships (QSAR)Property prediction based on structural featuresGuiding the design of derivatives with desired properties

Strategies for Environmental Remediation and Sustainable Management of Related Compounds

As research into Octahydro-7,7,8a-trimethyl-2H-benzo nih.govcyclobuta[1,2-b]pyran-5(8H)-one and its related compounds progresses, it is crucial to consider their environmental footprint. Future research should encompass strategies for environmental remediation and sustainable management, ensuring that any potential large-scale production or application is conducted responsibly. This includes developing methods for the degradation or detoxification of the compound and its by-products, as well as establishing lifecycle assessment frameworks.

Key strategies for sustainable management:

Biodegradation Studies: Investigating the potential for microbial degradation of the compound in environmental matrices to understand its persistence and fate.

Advanced Oxidation Processes (AOPs): Developing efficient chemical methods, such as photocatalysis or ozonation, for breaking down the compound in wastewater or contaminated sites.

Lifecycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental impact of the compound's entire lifecycle, from raw material extraction to disposal, identifying hotspots for improvement.

Recycling and Reuse: Exploring methods for the recovery and reuse of the compound or its precursors from waste streams, aligning with circular economy principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.